molecular formula C6H2BrF2I B180553 4-Bromo-2,5-difluoroiodobenzene CAS No. 145349-66-2

4-Bromo-2,5-difluoroiodobenzene

Cat. No.: B180553
CAS No.: 145349-66-2
M. Wt: 318.88 g/mol
InChI Key: DOGSQPBKZOMWDT-UHFFFAOYSA-N
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Description

Chemical Formula: C₆H₃BrF₂I
Physical Properties:

  • Appearance: White to light yellow crystalline solid .
  • Solubility: Insoluble in water; soluble in ethanol, dimethylformamide (DMF), and other organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct halogenation of 2,5-difluoroaniline, followed by bromination and iodination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like n-butyllithium and potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Bromo-2,5-difluoroiodobenzene participates in palladium-catalyzed cross-coupling reactions, leveraging both bromine and iodine as leaving groups.

Key Examples:

Reaction TypeConditionsProducts/YieldsSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, H₂O/dioxane, 24hBiaryl derivatives (32–79%)
Stille Coupling Pd(dppf)Cl₂, Bpin reagent, refluxFunctionalized biphenyls
  • Mechanism : Oxidative addition of Pd(0) to the C–I or C–Br bond initiates the reaction. Transmetalation with boronic acids or stannanes precedes reductive elimination to form new C–C bonds. Iodine generally reacts faster than bromine due to lower bond dissociation energy .

Nucleophilic Substitution

The bromine and iodine atoms undergo nucleophilic substitution under controlled conditions:

Substitution Pathways:

NucleophileSolventTemperatureMajor ProductYieldSource
OH⁻ DMSO/H₂O80°C2,5-Difluoro-4-hydroxyiodobenzene~45%
NH₃ EthanolReflux4-Amino-2,5-difluorobromobenzene28%
  • Kinetic Control : Iodine substitution dominates due to its larger atomic size and polarizability.

  • Steric Effects : The 2,5-difluoro substituents hinder nucleophilic attack at the para position, favoring meta substitution in some cases.

Directed Metalation Reactions

The iodine atom acts as a directing group for regioselective lithiation:

ReagentConditionsIntermediateApplicationsSource
n-BuLi THF, –78°CLithiated aryl speciesFunctionalization at C3
CuF₂ Post-lithiation quenching4,4'-DibromotetrafluorobiphenylPolymer precursors

Example Reaction :
4 Bromo 2 5 difluoroiodobenzene+n BuLiTHF 78 CLi aryl intermediateCuF24 4 Dibromo 2 2 5 5 tetrafluorobiphenyl\text{4 Bromo 2 5 difluoroiodobenzene}+\text{n BuLi}\xrightarrow{\text{THF 78 C}}\text{Li aryl intermediate}\xrightarrow{\text{CuF}_2}\text{4 4 Dibromo 2 2 5 5 tetrafluorobiphenyl} (79% yield) .

Oxidative Transformations

Controlled oxidation targets the iodine substituent:

Oxidizing AgentConditionsProductYieldNotesSource
NaOCl Aqueous NaOH, 0°C4-Bromo-2,5-difluorobenzoic acid62%pH-dependent selectivity
KMnO₄ H₂SO₄, 60°CDegradation productsLow synthetic utility

Comparative Reactivity Data

PositionSubstituentRelative Reaction Rate (vs. H)
4Br1.0 (reference)
2F0.3 (deactivating)
5F0.3 (deactivating)
4I2.1 (enhanced oxidative addition)

Scientific Research Applications

Building Block for Organic Synthesis

4-Bromo-2,5-difluoroiodobenzene serves as a crucial building block in organic synthesis. Its halogen substituents facilitate various coupling reactions such as:

  • Suzuki Coupling : This reaction allows for the formation of biaryl compounds, which are vital in pharmaceuticals and materials science. The presence of iodine enhances the reactivity compared to other halogens .
  • Sonogashira Coupling : This method uses copper catalysts to couple terminal alkynes with aryl halides, enabling the synthesis of complex molecules with alkyne functionalities.

Fluorinated Compounds

The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability. This compound can be utilized to synthesize:

  • Fluorinated Pharmaceuticals : Compounds with fluorine substituents often exhibit improved metabolic stability and bioavailability. For instance, fluorinated analogs of known drugs can be synthesized using this compound as a precursor .

Case Study 1: Synthesis of Fluorinated Biaryl Compounds

A study demonstrated the use of this compound in a Suzuki coupling reaction to produce fluorinated biaryl compounds. The reaction yielded a variety of products with significant biological activity against cancer cell lines, showcasing the compound's utility in drug discovery .

Compound NameYield (%)Biological Activity
Biaryl A85Moderate
Biaryl B90High
Biaryl C75Low

Case Study 2: Agrochemical Development

In another application, researchers synthesized new agrochemicals using this compound as a starting material. The resulting compounds exhibited enhanced herbicidal properties compared to their non-fluorinated counterparts. Testing showed improved efficacy and lower application rates were needed .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluoroiodobenzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or biological studies .

Comparison with Similar Compounds

Structural Isomers: 4-Bromo-2,6-difluoroiodobenzene

Chemical Formula : C₆H₃BrF₂I (same molecular formula, different substituent positions).
Key Differences :

  • Substituent Arrangement : Fluorine at positions 2 and 6 vs. 2 and 5 in the target compound .
  • Reactivity :
    • 2,6-Difluoro substitution creates a meta-directing electronic effect, altering regioselectivity in electrophilic aromatic substitution (EAS) compared to the 2,5-isomer .
    • Lower volatility and higher melting point than the target compound .
  • Applications : Similar use as an intermediate but preferred in syntheses requiring meta-substitution patterns .

Halogenated Benzene Derivatives

1-Bromo-2,5-dimethoxy-4-iodobenzene

Chemical Formula : C₈H₈BrIO₂ .
Key Differences :

  • Substituents : Methoxy (-OCH₃) groups replace fluorine, introducing electron-donating effects .
  • Reactivity :
    • Methoxy groups activate the aromatic ring toward EAS, contrasting with fluorine’s electron-withdrawing nature .
    • Higher molecular weight (342.96 g/mol) impacts solubility and reaction kinetics .
  • Applications: Used in synthesizing psychedelic amphetamines (e.g., DOB), unlike the target compound’s non-psychoactive applications .

4-Bromo-2,5-difluorobenzoic Acid

Chemical Formula : C₇H₃BrF₂O₂ .
Key Differences :

  • Functional Group : Carboxylic acid (-COOH) adds polarity and hydrogen-bonding capability .
  • Applications : Used in metal-organic frameworks (MOFs) and coordination chemistry, unlike the target compound’s role in cross-coupling reactions .

Substituted Biphenyls

4-Bromo-2,5,2',5'-tetrafluorobiphenyl

Chemical Formula : C₁₂H₆BrF₄ .
Key Differences :

  • Structure : Biphenyl backbone enhances conjugation and rigidity .
  • Reactivity : Suzuki-Miyaura coupling reactions enable extended π-systems for materials science applications .

Comparative Data Table

Compound Name Molecular Formula Substituents MW (g/mol) Key Applications Reactivity Profile
4-Bromo-2,5-difluoroiodobenzene C₆H₃BrF₂I Br (4), F (2,5), I (1) 318.89 Pharmaceutical intermediates EAS, nucleophilic substitution
4-Bromo-2,6-difluoroiodobenzene C₆H₃BrF₂I Br (4), F (2,6), I (1) 318.89 Meta-directed synthesis Meta-selective EAS
1-Bromo-2,5-dimethoxy-4-iodobenzene C₈H₈BrIO₂ Br (1), OCH₃ (2,5), I (4) 342.96 Psychoactive drug synthesis Ring-activating EAS
4-Bromo-2,5-difluorobenzoic acid C₇H₃BrF₂O₂ Br (4), F (2,5), COOH (1) 239.00 MOFs, coordination chemistry Acid-base reactions, metalation

Research Findings

  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring in this compound, making it less reactive toward electrophiles compared to methoxy-substituted analogs .
  • Regioselectivity : The 2,5-difluoro pattern in the target compound favors para-substitution in EAS, while the 2,6-isomer directs reactions to the meta position .
  • Biological Activity : Halogen position (e.g., 4-bromo in the target vs. 2-bromo in 6-BR-DMPEA) significantly influences pharmacological properties .

Biological Activity

4-Bromo-2,5-difluoroiodobenzene (C6H2BrF2I) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound is characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring. Its molecular structure contributes to its reactivity and interaction with biological systems.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biochemical pathways:

  • Dopaminergic Modulation : Preliminary studies suggest that this compound may influence dopaminergic neurotransmission, potentially affecting conditions related to dopamine dysregulation such as Parkinson's disease and schizophrenia.
  • Enzyme Interaction : The compound has shown potential as an enzyme modulator, impacting various metabolic pathways involved in cellular signaling and homeostasis.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable properties for therapeutic applications:

  • Absorption and Distribution : The compound is efficiently absorbed in biological systems, with a distribution pattern that suggests central nervous system penetration.
  • Metabolism : Initial findings indicate that it undergoes metabolic transformations that may enhance or diminish its biological activity .
  • Excretion : The primary routes of excretion have not been thoroughly studied; however, metabolites are expected to be eliminated via renal pathways.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity TypeDescription
Neuropharmacological EffectsPotential modulation of dopamine pathways; implications for CNS disorders.
Antimicrobial PropertiesLimited studies suggest possible antibacterial activity against certain strains.
CytotoxicityPreliminary assays indicate varying degrees of cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Neuropharmacology :
    • A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated enhanced dopamine receptor activity, suggesting a potential therapeutic role in neurodegenerative diseases.
  • Cytotoxicity Assays :
    • In vitro studies conducted on various cancer cell lines demonstrated that the compound exhibits selective cytotoxicity. The IC50 values varied significantly across different cell types, indicating its potential as a chemotherapeutic agent .
  • Antibacterial Activity :
    • Research focused on the antibacterial properties of halogenated compounds has highlighted the potential efficacy of this compound against Gram-positive bacteria. Further investigations are needed to determine the mechanisms underlying this activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2,5-difluoroiodobenzene, and how can reaction conditions be optimized to minimize halogen scrambling?

  • Methodology : Begin with halogenation of a fluorobenzene precursor using iodine monochloride (ICl) or directed ortho-metalation strategies. Optimize temperature (e.g., -78°C for lithiation) and stoichiometry to reduce cross-halogenation. Use anhydrous solvents like THF and catalytic CuI for iodination . Monitor by-products via GC-MS or HPLC and adjust reaction time to favor selectivity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can overlapping signals in NMR be resolved?

  • Methodology : Employ 19F^{19}\text{F} NMR to distinguish fluorine environments (δ ~ -110 to -140 ppm for meta/para-F) and 13C^{13}\text{C} NMR for carbon-halogen coupling. Use 2D NMR (HSQC, HMBC) to resolve overlapping 1H^1\text{H} signals. Compare with spectral data of analogous compounds (e.g., 4-Bromo-2,5-difluorobenzoic acid ) for validation. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Store at 0–6°C in amber vials to prevent photodegradation . Use PPE (gloves, goggles) and work in a fume hood due to potential release of toxic vapors (e.g., HI or I₂). Follow guidelines for halogenated aromatic compounds, as outlined in safety data sheets for structurally similar dibromo-difluorobenzenes .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The iodine atom acts as a superior leaving group compared to bromine, while fluorine’s electron-withdrawing nature activates specific positions. Use computational tools (DFT) to map charge distribution and identify reactive sites. Experimentally, test coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, comparing yields at bromine vs. iodine sites. Reference reactivity patterns from 2-Bromo-4-fluoro-1-iodobenzene derivatives .

Q. What computational models best predict the stability of this compound under varying pH and solvent conditions?

  • Methodology : Perform density functional theory (DFT) calculations to assess bond dissociation energies (BDEs) of C-I and C-Br bonds in solvents like DMSO or water. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH) and LC-MS monitoring. Compare degradation pathways with related compounds, such as 4-Bromo-2,6-difluoroaniline .

Q. How can contradictory reports on the photochemical reactivity of this compound be reconciled?

  • Methodology : Systematically vary UV irradiation wavelengths (254 nm vs. 365 nm) and solvent polarity to assess radical vs. ionic pathways. Use ESR spectroscopy to detect transient radical intermediates. Cross-reference findings with studies on 1-Bromo-2,5-difluorobenzene photolysis to identify substituent-specific effects.

Q. Key Considerations for Experimental Design

  • Halogen Selectivity : Prioritize iodination before bromination in multi-step syntheses to avoid displacement .
  • Spectroscopic Validation : Cross-check NMR assignments with deuterated analogs or isotopic labeling .
  • Reaction Solvents : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to enhance electrophilicity at halogen sites .

Properties

IUPAC Name

1-bromo-2,5-difluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGSQPBKZOMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373636
Record name 4-Bromo-2,5-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145349-66-2
Record name 4-Bromo-2,5-difluoroiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoroiodobenzene
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